Vanillylmandelic Acid Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

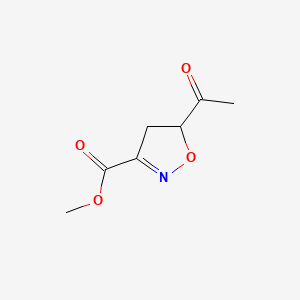

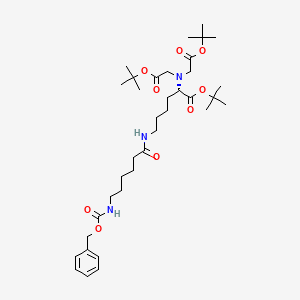

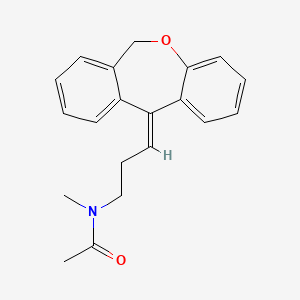

Vanillylmandelic Acid Ethyl Ester, also known as 4-Hydroxy-3-methoxy-mandelic Acid Ethyl Ester, is a chemical compound with the molecular formula C11H14O5 . It has a molecular weight of 226.22586 g/mol . The IUPAC name for this compound is ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate .

Synthesis Analysis

The synthesis of Vanillylmandelic Acid Ethyl Ester involves the condensation of guaiacol and glyoxylic acid . The reaction is affected by the synthesis temperature, reaction time, and rate of initial reagents . It’s optimal to carry out the condensation at a reaction mixture temperature no higher than 30 °C and a mole ratio of glyoxylic acid to guaiacol not less than 1:1.5 .Molecular Structure Analysis

The Vanillylmandelic Acid Ethyl Ester molecule contains a total of 30 bonds. There are 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 aromatic ether .Chemical Reactions Analysis

Esters, like Vanillylmandelic Acid Ethyl Ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification, while basic hydrolysis or saponification results in a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of Vanillylmandelic Acid Ethyl Ester include its molecular weight of 226.22586 g/mol and its molecular formula of C11H14O5 . More detailed information about its physical and chemical properties was not found in the search results.Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANQOURSKMXOPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858557 |

Source

|

| Record name | Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanillylmandelic Acid Ethyl Ester | |

CAS RN |

52058-11-4 |

Source

|

| Record name | Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)

![[4-(Ethoxycarbonyl)phenyl]phosphonic acid](/img/structure/B589647.png)